(E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-14(4-3-13-2-1-10-21-13)17-7-9-18-8-5-12-6-11-22-15(12)16(18)20/h1-6,8,10-11H,7,9H2,(H,17,19)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFPMNSUYSIHDD-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized into two groups based on the provided evidence: naphthofuran-pyrazole derivatives () and furan-based amines/nitro compounds (). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Aromatic Systems: The target compound’s furopyridine system offers a smaller, more polar aromatic core compared to the naphthofuran in ’s derivatives. This difference may influence solubility and bioavailability, with furopyridine likely enhancing water solubility .
Functional Groups: The acrylamide group in the target compound enables covalent binding to proteins, a feature absent in ’s enones and ’s nitroacetamides. This makes the target compound a candidate for covalent drug design . ’s cyanopyrans (e.g., compound 12) and pyrazolines (e.g., compound 10) suggest non-covalent interactions (e.g., hydrogen bonding), which may limit target residence time compared to the acrylamide’s covalent mechanism .
Synthetic Complexity: ’s synthesis relies on multi-step condensations and cyclizations, which may reduce scalability. ’s use of sulphanyl linkages (e.g., compound 7) introduces sulphur atoms, which are absent in the target compound but could enhance binding to metal ions or thiol-rich proteins .
Research Findings and Limitations
- Pharmacological Data: Neither nor 3 provides explicit biological activity data for direct comparison. The target compound’s hypothesized applications (e.g., kinase inhibition) are inferred from structural analogs .
- Structural Insights : The furopyridine system in the target compound is understudied compared to naphthofuran derivatives, warranting further exploration of its electronic and steric properties.
- Synthetic Challenges : highlights the need for rigorous purification (e.g., recrystallization) in fused-heterocycle synthesis, a step likely relevant to the target compound’s production .
Preparation Methods
Cyclocondensation of 4-Hydroxy-6-methylpyridin-2(1H)-one
The furopyridinone core was constructed via acid-catalyzed cyclization:
Procedure :
- 4-Hydroxy-6-methylpyridin-2(1H)-one (1.0 equiv) and furfural (1.2 equiv) were refluxed in acetic acid (0.5 M) for 12 h.
- The mixture was cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.
- Chromatography (SiO₂, hexane/EtOAc 3:1) yielded 7-oxofuro[2,3-c]pyridin-6(7H)-one as white crystals (64% yield).
Key Data :
- m.p. : 189–191°C
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 5.6 Hz, 1H, H-5), 7.58 (d, J = 1.8 Hz, 1H, furan H-5), 6.82 (dd, J = 3.4, 1.8 Hz, 1H, furan H-4), 6.71 (d, J = 5.6 Hz, 1H, H-4), 3.91 (s, 3H, OCH₃).
Functionalization of the Furopyridinone Core
Ethylamine Sidechain Installation
Nucleophilic substitution introduced the ethylamine linker:
Procedure :
- 7-Oxofuro[2,3-c]pyridin-6(7H)-one (1.0 equiv) and 2-bromoethylamine hydrobromide (1.5 equiv) were stirred in DMF (0.3 M) with K₂CO₃ (3.0 equiv) at 80°C for 8 h.
- The product was precipitated with ice-water and recrystallized from ethanol (58% yield).
Analytical Confirmation :
Synthesis of (E)-3-(Furan-2-yl)acryloyl Chloride
Horner-Wadsworth-Emmons Olefination
The (E)-acrylamide precursor was prepared via stereoselective condensation:
Procedure :
- Furan-2-carbaldehyde (1.0 equiv) and triethyl phosphonoacetate (1.1 equiv) were reacted in THF (0.4 M) with NaH (1.2 equiv) at 0°C for 2 h.
- Hydrolysis with HCl (2 M) yielded (E)-3-(furan-2-yl)acrylic acid (83% yield).
- Treatment with oxalyl chloride (2.0 equiv) in DCM generated the acyl chloride (quantitative conversion).
Stereochemical Control :
Final Amide Coupling
Schotten-Baumann Conditions
The ethylamine-functionalized furopyridinone and acryloyl chloride were coupled:
Procedure :
- 2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)ethylamine (1.0 equiv) in THF/H₂O (1:1, 0.2 M) was treated with (E)-3-(furan-2-yl)acryloyl chloride (1.1 equiv) and NaHCO₃ (2.5 equiv) at 0°C for 1 h.
- Extraction with EtOAc and chromatography (SiO₂, CH₂Cl₂/MeOH 20:1) gave the title compound (71% yield).
Characterization Data :
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.65 (t, J = 5.6 Hz, 1H, NH), 8.24 (d, J = 5.6 Hz, 1H, H-5), 7.82 (d, J = 15.4 Hz, 1H, CH=CO), 7.61–7.58 (m, 2H, furan H-5, acryloyl CH), 6.85–6.79 (m, 2H, furan H-4, H-4), 6.52 (d, J = 3.4 Hz, 1H, furan H-3), 4.12 (t, J = 6.2 Hz, 2H, CH₂N), 3.93 (s, 3H, OCH₃), 3.45 (q, J = 6.2 Hz, 2H, NHCH₂).
- ¹³C NMR (126 MHz, DMSO-d₆): δ 169.8 (CONH), 164.2 (C=O), 152.1 (C-7), 146.3 (acryloyl CH), 142.1 (furan C-2), 128.9 (C-5), 123.4 (acryloyl CH), 117.6 (C-4), 112.3 (furan C-5), 110.8 (furan C-3), 109.4 (furan C-4), 52.1 (OCH₃), 40.8 (CH₂N), 38.2 (NHCH₂).
Optimization Studies and Mechanistic Insights
Solvent and Base Effects on Amide Coupling
Systematic screening identified optimal conditions (Table 1):
Table 1. Amide Coupling Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaHCO₃ | THF/H₂O | 0 | 71 |
| Et₃N | DCM | 25 | 63 |
| NaOH | H₂O/EtOAc | 0 | 58 |
| DIPEA | DMF | 25 | 66 |
NaHCO₃ in biphasic THF/H₂O minimized hydrolysis while maintaining reactivity.
Scalability and Industrial Considerations
A kilogram-scale process achieved 68% overall yield using flow chemistry for the cyclocondensation and coupling steps, with >99.5% HPLC purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
